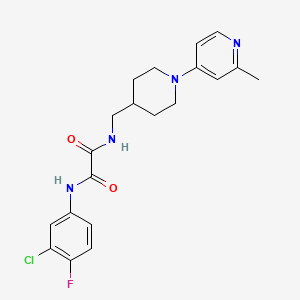

![molecular formula C31H34N2O7 B2553770 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid CAS No. 2138264-56-7](/img/structure/B2553770.png)

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan carboxylic acids are a class of compounds that have garnered interest due to their potential applications in the pharmaceutical and polymer industries. The compound , "5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid," is a complex molecule that likely incorporates a furan carboxylic acid core with additional functional groups that may enhance its chemical properties and potential applications.

Synthesis Analysis

The synthesis of furan carboxylic acids can be achieved through various methods, including enzyme-catalyzed reactions. For instance, a dual-enzyme cascade system involving galactose oxidase (GOase) and alcohol dehydrogenases (ADHs) has been developed for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF). This system utilizes the byproduct H2O2 for the regeneration of oxidized nicotinamide cofactors, which are necessary for the oxidation steps in the synthesis process .

Molecular Structure Analysis

The molecular structure of furan carboxylic acid derivatives can be complex, and structural data are essential for understanding their properties and potential as antimycobacterial agents. For example, the crystal structure of a fluorinated ester derivative of 5-phenyl-furan-2-carboxylic acid has been analyzed to provide insights into the structural characteristics of these compounds .

Chemical Reactions Analysis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is a common protecting group used in the synthesis of various organic molecules, including peptides. It is particularly useful because it can be removed under mild base conditions without affecting other sensitive functional groups. This property makes it an excellent choice for protecting hydroxy groups during complex synthetic procedures .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acids and their derivatives are influenced by their molecular structure. For example, the presence of substituents such as the Fmoc group can affect the molecule's reactivity, solubility, and overall stability. The specific properties of "5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid" would need to be determined through experimental studies, including NMR, HRMS, and possibly X-ray crystallography .

科学的研究の応用

Protecting Group for Hydroxy-Groups in Synthesis :

- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound, is used for protecting hydroxy-groups in conjunction with acid- and base-labile protecting groups. It can be conveniently removed by triethylamine, making it valuable in synthesizing complex molecules like octathymidylic acid fragments (Gioeli & Chattopadhyaya, 1982).

Enzyme-Catalyzed Synthesis of Furan Carboxylic Acids :

- Furan carboxylic acids, similar in structure to the given compound, are synthesized using enzyme cascades. These acids are significant in the pharmaceutical and polymer industries. This synthesis demonstrates the compound's relevance in biotechnological applications (Jia et al., 2019).

Spectral Study of Furan Ring Containing Organic Ligands :

- Compounds with furan rings, like the one , are studied for their spectral properties and potential applications in chelation and antimicrobial activities. These studies highlight the compound's importance in developing new materials and drugs (Patel, 2020).

Solid Phase Peptide Synthesis :

- The Fmoc group in the compound is extensively used in solid-phase peptide synthesis. Its application has been crucial in synthesizing biologically active peptides and small proteins, showcasing its significance in protein and peptide research (Fields & Noble, 2009).

Synthesis of Furan Derivatives from Endophytic Fungi :

- New furan derivatives, similar to the compound , are synthesized from mangrove-derived endophytic fungi. These studies are essential for discovering novel compounds with potential pharmaceutical or industrial applications (Chen et al., 2017).

Physicochemical Properties in Medical Conditions :

- Studies on similar furan carboxylic acids, like the one provided, help understand their role in medical conditions such as uraemia. This highlights the importance of such compounds in biomedical research (Costigan, Gilchrist, & Lindup, 1996).

特性

IUPAC Name |

5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O7/c1-31(2,3)40-29(36)32-16-8-9-20(17-32)33(18-21-14-15-27(39-21)28(34)35)30(37)38-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-15,20,26H,8-9,16-19H2,1-3H3,(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQVQHPYMDDMPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N(CC2=CC=C(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 5-[(chloroacetyl)amino]isophthalate](/img/structure/B2553691.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)

![Cyclopentyl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2553694.png)

![1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride](/img/structure/B2553695.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2553696.png)

![N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2553703.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2553704.png)

![3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553707.png)

![N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553708.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2553709.png)